physiochemical properties of 5-(3-Chloro-4-methoxyphenyl)nicotinic acid
physiochemical properties of 5-(3-Chloro-4-methoxyphenyl)nicotinic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Chloro-4-methoxyphenyl)nicotinic acid
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the precise characterization of novel chemical entities is a foundational pillar for successful development. 5-(3-Chloro-4-methoxyphenyl)nicotinic acid is a substituted derivative of nicotinic acid (Vitamin B3), a molecule of significant biological importance. The introduction of a 3-chloro-4-methoxyphenyl moiety at the 5-position of the pyridine ring dramatically alters the parent molecule's physicochemical profile, influencing its potential as a therapeutic agent. Understanding these properties—from solubility and lipophilicity to acidity and stability—is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, guiding formulation strategies, and elucidating its structure-activity relationship (SAR).
This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(3-Chloro-4-methoxyphenyl)nicotinic acid. Where direct experimental data for this specific compound is not publicly available, we leverage data from its parent compound, nicotinic acid, and closely related analogs to provide expert predictions. Furthermore, this document details the rigorous, self-validating experimental protocols required for the empirical determination of these critical parameters, offering a practical framework for researchers in the field.
Molecular Identity and Core Structural Features
The identity of a compound is established by its unique structural and molecular characteristics. 5-(3-Chloro-4-methoxyphenyl)nicotinic acid is a bi-aryl compound, linking a substituted phenyl ring to a pyridinecarboxylic acid core.
Chemical Structure:
The key identifiers for this compound are summarized below. The molecular weight is calculated based on its chemical formula.
| Identifier | Value | Source |
| IUPAC Name | 5-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid | - |
| Molecular Formula | C₁₃H₁₀ClNO₃ | Calculated |
| Molecular Weight | 263.68 g/mol | Calculated |
| Parent Compound | Nicotinic Acid (CAS: 59-67-6) | [1][2] |
| Related Analog | Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate (CAS: 1298047-68-3) | [3] |
Comparative Physicochemical Properties
A molecule's behavior in both biological and chemical systems is dictated by its physical properties. The table below compares the known properties of nicotinic acid with the predicted properties of 5-(3-Chloro-4-methoxyphenyl)nicotinic acid. These predictions are grounded in established principles of physical organic chemistry.
| Property | Nicotinic Acid (Experimental) | 5-(3-Chloro-4-methoxyphenyl)nicotinic acid (Predicted & Justified) |
| Physical State | White crystalline powder[4] | Expected to be a crystalline solid at room temperature, similar to its analogs. |
| Melting Point | 236-239 °C[2] | Significantly higher than 239 °C. The increased molecular weight, greater surface area, and potential for additional intermolecular interactions from the substituted phenyl ring will require more energy to break the crystal lattice[5]. |
| Aqueous Solubility | 18 g/L (Slightly soluble)[1][2] | Low. The introduction of the large, non-polar 3-chloro-4-methoxyphenyl group drastically reduces its ability to interact with water molecules, overriding the modest solubility conferred by the carboxylic acid and pyridine nitrogen. |
| Organic Solubility | Soluble in hot ethanol; Insoluble in ether[2]. Soluble in DMSO (~1 mg/mL)[6]. | Soluble in polar aprotic solvents. Expected to show good solubility in solvents like DMSO, DMF, and moderate solubility in alcohols like methanol or ethanol. |
| Acidity (pKa) | ~4.85 (carboxylic acid), ~2.0 (pyridinium ion)[1][4][7] | pKa₁ (Carboxylic Acid): ~4.5-4.8. The substituted phenyl ring is weakly electron-withdrawing, which may lead to a slight increase in the acidity of the carboxylic acid compared to the parent nicotinic acid. pKa₂ (Pyridinium Ion): ~1.8-2.2. The electronic effect on the distal pyridine nitrogen is expected to be minimal. |
| Lipophilicity (LogP) | 0.36[1][4] | Significantly > 2.5. The addition of a benzene ring, a chloro group, and a methoxy group substantially increases the molecule's hydrophobicity, leading to a much higher partition coefficient. This is a critical factor for membrane permeability. |
Standardized Protocols for Empirical Verification
To ensure scientific integrity, predicted properties must be confirmed through empirical measurement. The following sections describe robust, self-validating protocols for determining the key physicochemical parameters of 5-(3-Chloro-4-methoxyphenyl)nicotinic acid.
Protocol: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0 °C), whereas impurities depress and broaden this range[5]. This protocol uses a standard digital melting point apparatus for precise and reproducible measurements.
Step-by-Step Methodology:
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Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point.
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Capillary Loading: Load a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.
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Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Scan (Optional): Perform a quick determination with a rapid heating rate (10-20 °C/min) to find an approximate melting range.
-
Precise Determination: Cool the apparatus to at least 20 °C below the approximate melting point. Begin heating again at a slow rate (1-2 °C/min).
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂.
-
Validation: Repeat the measurement with two additional samples to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. It is the gold standard for determining the purity of small organic molecules. A C18 column is chosen for its strong retention of hydrophobic molecules. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined peak shape. UV detection is ideal due to the presence of strong chromophores (the aromatic rings) in the molecule[8][9].
Step-by-Step Methodology:
-
Solvent Preparation: Prepare the mobile phase. A typical starting point would be:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a 50:50 mixture of water/acetonitrile or DMSO) to a final concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis, set to 254 nm or a wavelength of maximum absorbance determined by a UV scan.
-
Gradient: Start with a linear gradient (e.g., 10% B to 90% B over 20 minutes) to elute the compound and any potential impurities.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
-
Validation: Run a blank (injection of solvent only) to identify any system peaks. The system must demonstrate stable pressure and a flat baseline.
Caption: Workflow for HPLC Purity Assessment.
Protocol: pKa Determination via Potentiometric Titration
Causality: Potentiometric titration is a highly accurate method for determining the dissociation constant (pKa) of an acid or base[10]. By monitoring the pH of a solution as a standardized titrant is added, a titration curve is generated. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. For a diprotic substance like the target molecule, two inflection points and two half-equivalence points may be observed.
Step-by-Step Methodology:
-
System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).
-
Sample Preparation: Accurately weigh a precise amount of the compound and dissolve it in a known volume of deionized water. If aqueous solubility is low, a co-solvent system (e.g., water/methanol) can be used, but the resulting pKa will be an apparent pKa (pKa*).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Insert the calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of 0.1 M NaOH from a calibrated burette in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point(s) from the inflection point(s) of the curve (or by using the first derivative plot, d(pH)/dV). The pKa is the pH value at exactly half the volume of the equivalence point.
-
Validation: Perform the titration in triplicate to ensure the results are reproducible.
Caption: Workflow for pKa Determination by Titration.
Conclusion
5-(3-Chloro-4-methoxyphenyl)nicotinic acid possesses a physicochemical profile markedly different from its parent compound, nicotinic acid. It is predicted to be a significantly more lipophilic, less water-soluble solid with a higher melting point. These characteristics are critical for its consideration in drug development, strongly influencing its formulation, delivery, and interaction with biological membranes. While predictions based on chemical principles provide a vital starting point, the experimental protocols detailed herein—for melting point, HPLC purity, and pKa determination—provide a robust and reliable framework for the empirical validation required for any rigorous scientific investigation. This comprehensive characterization is an indispensable step in advancing this molecule from a chemical entity to a potential therapeutic candidate.
References
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Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
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Wikipedia. Nicotinic acid. [Link]
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PubChem. 5-chloro-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-1-benzothiophene-2-sulfonamide. [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
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SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
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Al-Shemary, R. K. (2021). experiment (1) determination of melting points. [Link]
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GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]
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